molecular formula C16H24N2Na2O15P2 B14076732 Thymidine-5'-diphosphate-L-rhamnose disodium

Thymidine-5'-diphosphate-L-rhamnose disodium

Cat. No.: B14076732
M. Wt: 592.29 g/mol
InChI Key: QEUPXBDYSWMXJF-NAIDCLSWSA-L
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Properties

Molecular Formula

C16H24N2Na2O15P2

Molecular Weight

592.29 g/mol

IUPAC Name

disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C16H26N2O15P2.2Na/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15;;/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24);;/q;2*+1/p-2/t7-,8-,9+,10+,11-,12+,13+,15+;;/m0../s1

InChI Key

QEUPXBDYSWMXJF-NAIDCLSWSA-L

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Thymidine-5’-diphosphate-L-rhamnose disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Thymidine-5’-diphosphate-L-rhamnose disodium, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Thymidine-5’-diphosphate-L-rhamnose disodium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thymidine-5’-diphosphate-L-rhamnose disodium involves its role as a nucleoside diphosphate. It participates in metabolic pathways, particularly in the biosynthesis of antibiotics. The compound interacts with specific enzymes and molecular targets to exert its effects.

Comparison with Similar Compounds

Thymidine-5’-diphosphate-L-rhamnose disodium is unique due to its enhanced water solubility and stability compared to its free form . Similar compounds include:

These compounds share similar biological activities but differ in their solubility and stability properties.

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